4-(4-tert-Butylphenyl)-2H-chromen-2-one
Description
Properties
Molecular Formula |
C19H18O2 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)chromen-2-one |
InChI |
InChI=1S/C19H18O2/c1-19(2,3)14-10-8-13(9-11-14)16-12-18(20)21-17-7-5-4-6-15(16)17/h4-12H,1-3H3 |
InChI Key |
VWCJZNUNSUVWMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The Suzuki–Miyaura coupling has emerged as a cornerstone for constructing the 4-aryl-coumarin framework. In a seminal study, 6-bromo-4-chloro-chromen-2-one (1 ) was coupled with 4-tert-butylphenylboronic acid (2b ) under palladium catalysis to yield 4-(4-tert-butylphenyl)-6-bromo-chromen-2-one (4b ) in quantitative yield. The reaction employed PdCl₂(dppf)·CH₂Cl₂ as the catalyst, K₃PO₄ as the base, and n-Bu₄NBr as a phase-transfer agent in refluxing acetonitrile (Scheme 1).
Scheme 1 : Synthesis via Suzuki–Miyaura Coupling
$$
\text{6-Bromo-4-chloro-chromen-2-one} + \text{4-tert-Butylphenylboronic acid} \xrightarrow{\text{PdCl}2(\text{dppf})\cdot\text{CH}2\text{Cl}2, \text{K}3\text{PO}_4, \text{MeCN}} \text{4b (Quantitative Yield)}
$$
Post-Functionalization and Debromination
While 4b retains a bromine substituent at position 6, subsequent modifications (e.g., cyanation or hydrolysis) enable access to derivatives. For the target compound, debromination via hydrogenolysis or reductive elimination would be required, though explicit protocols for 6-debromo-4-(4-tert-butylphenyl)coumarin remain undocumented in the surveyed literature.
Pechmann Condensation Strategy
Classical Acid-Catalyzed Cyclization
The Pechmann reaction traditionally involves condensation of phenols with β-keto esters under acidic conditions. For 4-(4-tert-butylphenyl)coumarin, resorcinol and ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate could theoretically undergo cyclization. However, the steric bulk of the tert-butyl group may impede this pathway, necessitating tailored conditions.
Modified Oxidative Coupling
A contemporary adaptation involves oxidative cyclization of phenylpropiolates with aldehydes. As demonstrated by MDPI, phenyl 3-phenylpropiolate and 4-tert-butylbenzaldehyde react in 1,2-dichloroethane with K₂S₂O₈ as the oxidant and n-Bu₄NBr as an additive at 90°C (Scheme 2). This method affords moderate yields (40–60%) but requires stringent control of electronic effects.
Scheme 2 : Oxidative Cyclization Pathway
$$
\text{Phenylpropiolate} + \text{4-tert-Butylbenzaldehyde} \xrightarrow{\text{K}2\text{S}2\text{O}8, \text{n-Bu}4\text{NBr}} \text{4-(4-tert-Butylphenyl)coumarin}
$$
Comparative Analysis of Synthetic Routes
Table 1 : Methodological Comparison for 4-(4-tert-Butylphenyl)-2H-chromen-2-one
Table 2 : Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈O₂ |
| Molecular Weight | 278.35 g/mol |
| Melting Point | 109–113°C |
| Appearance | Off-white to white solid |
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-Butylphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one structure to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the chromen-2-one moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromen-2-one structure.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-tert-Butylphenyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-tert-Butylphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase or lipoxygenase, leading to anti-inflammatory effects.
Modulating signaling pathways: Such as the NF-κB pathway, which is involved in inflammation and immune responses.
Interacting with cellular receptors: Leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Substituent Effects on Physicochemical Properties
The tert-butyl group in 4-(4-tert-butylphenyl)-2H-chromen-2-one significantly impacts its physicochemical behavior:
- Lipophilicity: The bulky tert-butyl group increases hydrophobicity compared to methyl (e.g., 4-methyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one in ) or halogen substituents (e.g., 6-bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one in ).
- Crystallinity : Substituents like tert-butyl may disrupt crystal packing due to steric hindrance, leading to lower melting points compared to planar groups (e.g., 3,4-dimethyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, m.p. 118–122°C in ).
Table 1: Physicochemical Properties of Selected Coumarin Derivatives
*LogP estimated based on substituent contributions.
Anticancer Activity
- Methylene thio-linked coumarins (e.g., Compound 145 in ): Exhibit potent anticancer activity (IC50 = 0.18 µM against MCF-7 cells) due to methoxy-substituted benzimidazole moieties.
- Triazole-linked coumarins (e.g., Compound 112c in ): Show IC50 = 4.363 µM against HCT 116 cells, attributed to tyrosine kinase inhibition.
Antimicrobial Activity
Structural and Electronic Effects
- Electron-donating vs. withdrawing groups : The tert-butyl group is electron-donating, which may stabilize the chromen-2-one core differently than electron-withdrawing groups (e.g., trifluoromethyl in ). This affects UV/Vis absorption maxima and acid dissociation constants (pKa), as seen in 3,3'-[(4-hydroxyphenyl)methyl]bis-coumarin ().
Q & A
Q. How to design multi-target therapeutics using this scaffold for Alzheimer’s disease?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
